アコジボロール

概要

説明

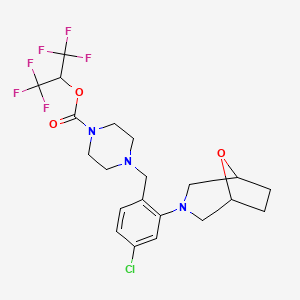

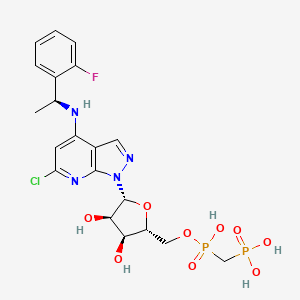

Acoziborole (SCYX-7158) is an antiprotozoal drug invented by Anacor Pharmaceuticals in 2009 . It is currently under development by the Drugs for Neglected Diseases Initiative for the treatment of African trypanosomiasis (sleeping sickness) . It is a structurally novel drug described as a benzoxaborole derivative .

Synthesis Analysis

Acoziborole was selected as a pre-clinical candidate to treat sleeping sickness caused by T.b. gambiense in late 2009 . DNDi’s own lead optimization project led to the selection, starting with an initial hit identified in the Anacor chemical library .

Molecular Structure Analysis

Acoziborole is a novel boron-containing candidate developed as an oral drug for the treatment of human African trypanosomiasis (HAT) .

Chemical Reactions Analysis

Acoziborole is a structurally novel drug described as a benzoxaborole derivative .

科学的研究の応用

ヒトアフリカトリパノソーマ症(HAT)の治療

アコジボロールは、ヒトアフリカトリパノソーマ症(HAT)としても知られる睡眠病の治療のための経口薬として開発された、新規のホウ素含有候補薬です {svg_1}. フランスに住むサハラ以南のアフリカ出身の128人の健康な成人男性で評価されました {svg_2}. この研究では、アコジボロールは、ガンビエンセHATの両方のステージに対する潜在的な単回経口治療法として、患者で安全に評価できることが示されました {svg_3}.

単回経口治療

アコジボロールは、T.b. ガンビエンセ睡眠病 {svg_4}の新しい単回経口治療法として開発されています。 特に、1日1回、単回投与できる経口薬が開発されれば、投与が簡素化され、この病気の持続的な根絶に向けた取り組みが強化されます {svg_5}.

後期HATの治療

アニコル・ファーマシューティカルズ社とサイネクシス社との協力により、ドラック・フォー・ネグレクト・ディジーズ・イニシアチブは、後期HATの治療のための別の経口薬であるアコジボロールを発見しました {svg_6}. 前臨床試験では、アコジボロールは、トリパノソーマ・ブルセイ・ガンビエンセに対して有効な抗菌剤であることが示されています {svg_7}.

初期HATの治療

コンゴ民主共和国とギニアの病院で行われた第II/III相試験では、アコジボロールを潜在的な単回投与疾患ステージ非依存性経口治療法としての安全性と有効性を評価しました {svg_8}. 初期のg-HATの患者41人における18か月の治療成功率は100%でした {svg_9}.

HATの子供の治療

ACOZI-KIDSは、T.b.ガンビエンセが原因で起こるステージ1およびステージ2の睡眠病の子供向けに、単回投与経口治療法としてアコジボロールを開発・登録することを目指しています {svg_10}.

世界的な根絶目標への貢献

単回投与治療法であるアコジボロールが安全かつ有効であることが証明されれば、世界的な根絶目標達成に向けて、国家プログラムにとってさらに優れたツールが提供されるでしょう {svg_11}.

作用機序

Target of Action

Acoziborole, also known as SCYX-7158, operates through a novel mechanism of action, targeting a crucial enzyme in the Trypanosoma brucei gambiense parasite . This parasite is the causative agent of African trypanosomiasis, also known as sleeping sickness . The primary target of Acoziborole is the proteasome, an enzyme complex responsible for degrading unneeded or damaged proteins within the parasite .

Mode of Action

Acoziborole inhibits the activity of the proteasome . By doing so, it disrupts the normal functioning of the parasite, leading to an accumulation of damaged or unnecessary proteins. This accumulation can cause cellular stress and ultimately lead to the death of the parasite .

Biochemical Pathways

It is known that the drug interferes with the proteasome pathway, which plays a crucial role in protein homeostasis within the cell . By inhibiting the proteasome, Acoziborole disrupts this balance, leading to detrimental effects on the parasite.

Pharmacokinetics

In terms of pharmacokinetics, Acoziborole appears rapidly in plasma (at 1 hour), reaches maximum concentration between 24 and 72 hours, and remains stable for up to 96 hours . After this, a slow decrease is quantifiable until 14 weeks after dosing . The therapeutic single dose for administration under fasted conditions was fixed to 960 mg .

Result of Action

The result of Acoziborole’s action is the effective treatment of African trypanosomiasis. In a Phase II/III study, treatment success rates of up to 95% were reported . This makes Acoziborole a potentially transformative investigational treatment for sleeping sickness .

Safety and Hazards

将来の方向性

特性

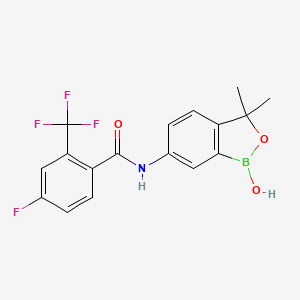

IUPAC Name |

4-fluoro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BF4NO3/c1-16(2)12-6-4-10(8-14(12)18(25)26-16)23-15(24)11-5-3-9(19)7-13(11)17(20,21)22/h3-8,25H,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYGDEXEGLDNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F)C(O1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BF4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336035 | |

| Record name | Acoziborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1266084-51-8 | |

| Record name | SCYX-7158 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266084518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acoziborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acoziborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOZIBOROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IOR2OO3GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)

![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)

![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)